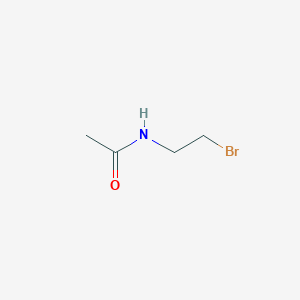

N-(2-bromoethyl)acetamide

Overview

Description

N-(2-bromoethyl)acetamide is a chemical compound with the molecular formula C4H8BrNO . Its average mass is 166.016 Da and its monoisotopic mass is 164.978912 Da .

Molecular Structure Analysis

The molecular structure of N-(2-bromoethyl)acetamide consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) . The canonical SMILES representation is CC(=O)NCCBr . Chemical Reactions Analysis

While specific chemical reactions involving N-(2-bromoethyl)acetamide were not found in the retrieved data, one source suggests that N-Bromoacetamide can react with olefins to form 2-bromo-N-bromoacetimidates .Physical And Chemical Properties Analysis

N-(2-bromoethyl)acetamide has a density of 1.5±0.1 g/cm³ . It has a boiling point of 292.7±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 130.8±22.6 °C . The index of refraction is 1.474 . The molar refractivity is 31.9±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 2 freely rotating bonds . The polar surface area is 29 Ų . The polarizability is 12.7±0.5 10^-24 cm³ . The surface tension is 35.0±3.0 dyne/cm . The molar volume is 113.7±3.0 cm³ .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- N-(2-bromoethyl)acetamide is utilized in regioselective dibromohydration processes. This process, which involves the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, proceeds under mild conditions without metal catalysis and can achieve switchable synthesis with different neighboring groups (Qiu et al., 2017).

Antimicrobial Applications

- Derivatives of N-(2-bromoethyl)acetamide, specifically 2-bromo-N-(phenylsulfonyl)acetamide, have shown promising antimicrobial activities. These derivatives have been synthesized and tested against various strains, demonstrating their potential in antimicrobial applications (Fahim & Ismael, 2019).

Potential in Anti-HIV Drug Development

- Studies involving acetamide derivatives, including those related to N-(2-bromoethyl)acetamide, have indicated their potential as anti-HIV drugs. Investigations using density functional theory (DFT) have shown that these derivatives could interact with biological molecules, such as tyrosine, suggesting their efficacy in anti-HIV applications (Oftadeh et al., 2013).

Pharmaceutical Synthesis and Applications

- The synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, involves chemoselective monoacetylation processes where N-(2-bromoethyl)acetamide can play a role. Such processes are crucial for developing effective pharmaceuticals (Magadum & Yadav, 2018).

Melatonin Agonist Synthesis

- In the synthesis of 2-bromomelatonin, a potent melatonin agonist, N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin) is obtained. This compound has shown higher binding affinity than melatonin itself, suggesting its significance in physiological studies related to melatonin receptors (Duranti et al., 1992).

Cytotoxic and Anti-inflammatory Properties

- N-(2-bromoethyl)acetamide derivatives have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies have revealed the potential of such derivatives in medical applications, particularly in treating inflammation and pain (Rani et al., 2016).

properties

IUPAC Name |

N-(2-bromoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZDFCDZLUWMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromoethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

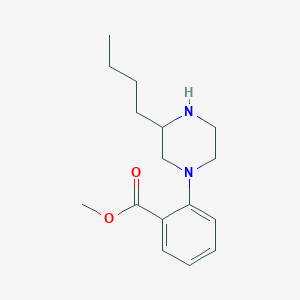

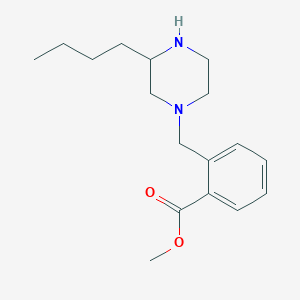

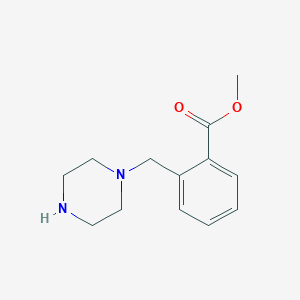

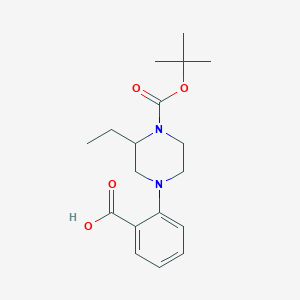

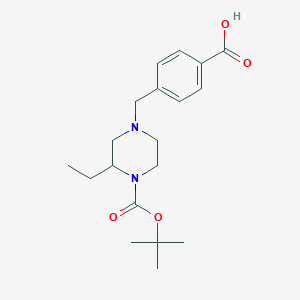

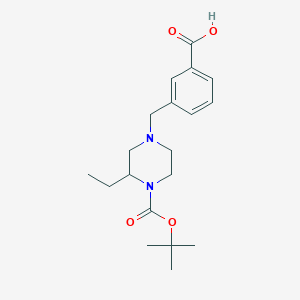

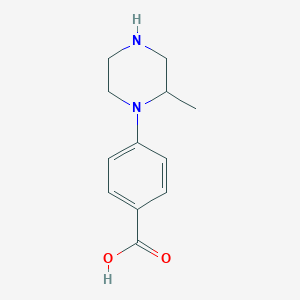

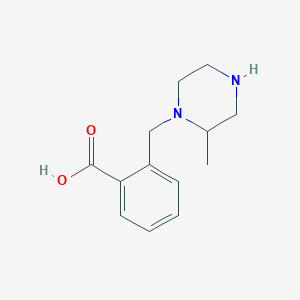

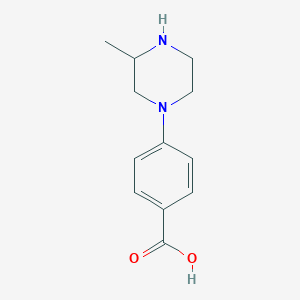

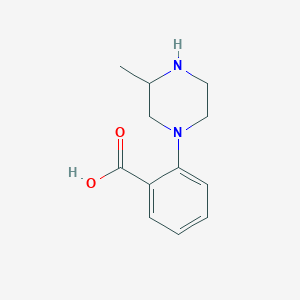

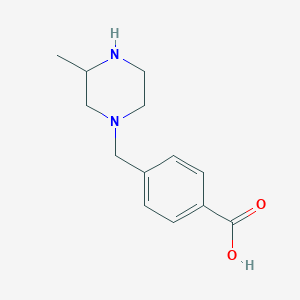

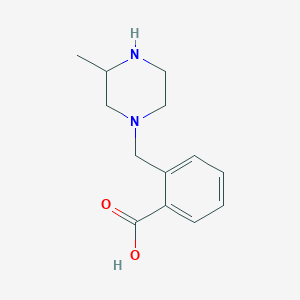

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.